Ceftibuten dihydrate
Overview
Description
Ceftibuten dihydrate is a semisynthetic cephalosporin antibiotic for oral administration . It is used to treat bacterial infections in many different parts of the body . The active ingredient is ceftibuten as this compound .
Synthesis Analysis
Complexation of ceftibuten dehydrate was performed with hydrated Ni(II) salt in the ratio of 2:1 in aqueous medium at 90°C . The metal complex was then characterized by spectral techniques and thermal analyses . The FT-IR spectral data of the metal complex suggested the monodentate bonding of the metal ion to the carboxylate group .
Molecular Structure Analysis
This compound has a molecular formula of C15H18N4O8S2 and a molecular weight of 446.46 . It can exist in various hydration states . The crystal structures of anhydrous and hydrated ceftibuten were determined and both occur as zwitterions with proton transfer from the carboxylate group adjacent to the β-lactam ring to the N atom of the thiazole ring .
Chemical Reactions Analysis
The FT-IR spectral data of the metal complex suggested the monodentate bonding of the metal ion to the carboxylate group . Spectral evidence also supported the formation of a five-membered ring via coordination of the metal ion to β-lactam nitrogen and carboxylate group of the parent drug .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C15H18N4O8S2 and a molecular weight of 446.46 . The elemental analysis shows that it contains C, 40.35; H, 4.06; N, 12.55; O, 28.67; S, 14.36 .
Scientific Research Applications
Enhancing Antibacterial Activity : The synthesis of a Ceftibuten-Copper(II) complex showed enhanced antibacterial activity against Staphylococcus aureus and Salmonella typhi, suggesting potential for increased effectiveness in treating infectious diseases (Dey, Sultan, & Salam, 2020).
Metal Complexation for Improved Efficacy : A study on the Nickel(II)-Complex of Ceftibuten Dihydrate demonstrated effective complexation with hydrated Ni(II) salt, enhancing its potential in treating respiratory tract infections (Dey, Sultan, & Salam, 2021).
Comparative Treatment for Bronchitis : Ceftibuten was compared with cefaclor for treating bronchitis, indicating similar efficacy and safety (Chirurgi et al., 1991).
Activity Against Bacterial Enteropathogens : In vitro studies highlighted Ceftibuten’s significant bioavailability and effectiveness against Enterobacteriaceae, with moderate activity against Campylobacter jejuni (Shawar, Larocco, & Cleary, 1989).
Pharmacokinetic Analysis in Humans : Research on the absorption process of Ceftibuten in humans revealed insights into its solubility properties and gastric emptying, which is critical for optimizing its clinical use (Takayoshi et al., 1990).
Antimicrobial Activity and Spectrum : Ceftibuten demonstrated potent activity against various pathogens, particularly for urinary tract, respiratory, and genital tract infections (Jones, 1991).
Stability to Beta-Lactamases : Studies showed Ceftibuten's improved stability to hydrolysis by several beta-lactamases, indicating its robustness against bacterial resistance mechanisms (Perilli et al., 2001).
Clinical Efficacy Review : Ceftibuten has shown efficacy in treating urinary tract infections and respiratory tract infections, demonstrating stability against bacteria producing extended-spectrum beta-lactamases (Wiseman & Balfour, 1994).
Therapeutic Overview : Ceftibuten's effectiveness in treating upper and lower respiratory tract infections was highlighted, with good bioavailability and favorable safety profile (Owens, Nightingale, & Nicolau, 1997).
In Vitro Activity Against Respiratory Pathogens : The drug's activity against respiratory pathogens, including its stability to beta-lactamase hydrolysis, was studied, emphasizing its potential in treating respiratory infections (Wise, Andrews, Ashby, & Thornber, 1990).
Ceftibuten-Avibactam for Urinary Tract Infections : The combination of Ceftibuten-Avibactam showed significant in vitro activity against Enterobacterales, suggesting its potential for treating complicated urinary tract infections (Karlowsky, Hackel, Stone, & Sahm, 2023).
Bactericidal Kinetics and Activity : Ceftibuten exhibited high activity against Enterobacteriaceae producing extended spectrum beta-lactamases, highlighting its efficacy in pharmacodynamic models (Bauernfeind, 1991).
Concentrations in Bronchial Secretions : Studies on Ceftibuten distribution in bronchial secretions provided insights into its effectiveness in treating chronic bronchitis (Scaglione et al., 1995).
Microbiologic Features for Clinical Potential : Ceftibuten's exceptional beta-lactamase stability and potency against Gram-negative pathogens indicated its potential for treating community-acquired respiratory tract infections (Jones, 1995).
Pharmacodynamics in a Neutropenic Murine Model : This study assessed Ceftibuten’s efficacy against Enterobacterales, providing data for optimizing dosage selection for clinical efficacy (Lasko, Asempa, & Nicolau, 2021).
Mechanism of Action
Target of Action
Ceftibuten dihydrate is a third-generation cephalosporin antibiotic . Its primary target is the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in bacterial growth and survival .
Mode of Action
Ceftibuten exerts its bactericidal action by binding to the PBPs . This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . It is also highly stable against β-lactamases, enzymes that often confer resistance to other antibiotics .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptidoglycan biosynthesis pathway . By inhibiting this pathway, Ceftibuten prevents the formation of the bacterial cell wall, which is composed mainly of peptidoglycan. This leads to cell lysis and death, effectively eliminating the bacterial infection.
Result of Action
The molecular and cellular effects of Ceftibuten’s action result in the death of the bacterial cells . By inhibiting cell wall synthesis, the bacterial cells become unable to maintain their structural integrity, leading to cell lysis . This effectively controls and eliminates the bacterial infection.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of β-lactamases in the bacterial environment can potentially affect the action of β-lactam antibiotics like Ceftibuten. Ceftibuten is known to be highly stable against β-lactamases . Other factors such as pH, temperature, and the presence of other drugs can also potentially influence the action of Ceftibuten.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ceftibuten dihydrate exerts its bactericidal action by binding to essential target proteins of the bacterial cell wall . This binding leads to the inhibition of cell-wall synthesis .
Cellular Effects
This compound is used to treat various bacterial infections, indicating that it has significant effects on bacterial cells. It inhibits cell-wall synthesis, which is crucial for bacterial survival
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cell-wall synthesis in bacteria. It binds to essential target proteins in the bacterial cell wall, preventing the proper formation of the cell wall and leading to the death of the bacteria .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the synthesis of bacterial cell walls . It interacts with essential target proteins in the bacterial cell wall, affecting the metabolic flux of cell-wall synthesis .
Properties
IUPAC Name |
(6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O6S2.2H2O/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19;;/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25);2*1H2/b6-1-;;/t10-,13-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWTVBYDDFPFAF-DKOGRLLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(=CCC(=O)O)C3=CSC(=N3)N)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=C\CC(=O)O)/C3=CSC(=N3)N)C(=O)O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118081-34-8 | |
Record name | Ceftibuten dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118081348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFTIBUTEN DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62F4443RWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.